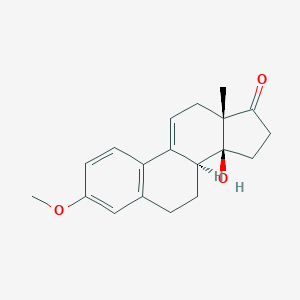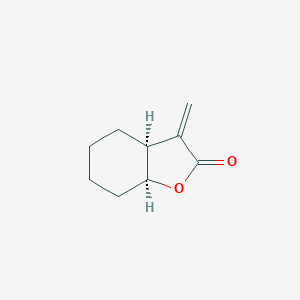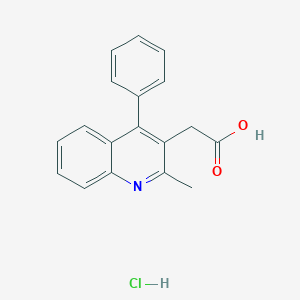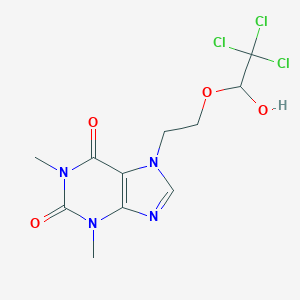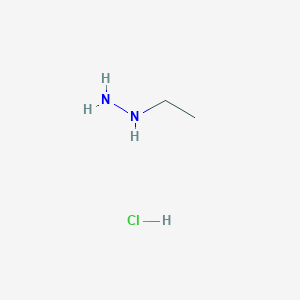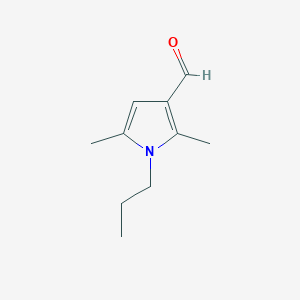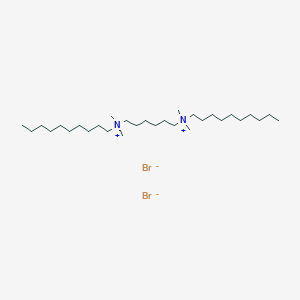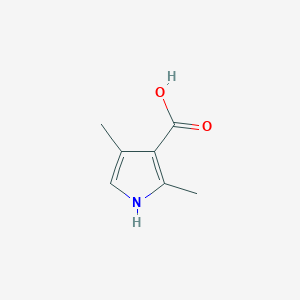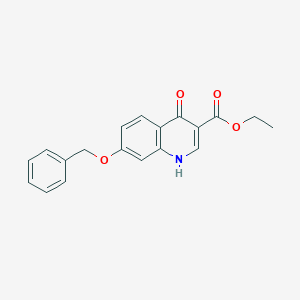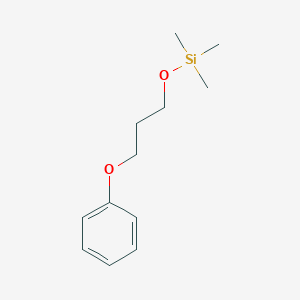
Trimethyl(3-phenoxypropoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(3-phenoxypropoxy)silane is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to improve the adhesion between organic and inorganic materials. This compound has been extensively studied due to its unique properties, and it has been found to have a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of Trimethyl(3-phenoxypropoxy)silane is not fully understood, but it is believed to work by forming covalent bonds between the organic and inorganic materials. This improves the adhesion between the two materials and enhances the mechanical properties of the resulting composite.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Trimethyl(3-phenoxypropoxy)silane. However, it has been found to have low toxicity and is not considered to be a significant health hazard.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Trimethyl(3-phenoxypropoxy)silane is its ability to improve the adhesion between organic and inorganic materials. This makes it a useful tool in the preparation of composite materials and surface modification of inorganic materials. However, its use is limited by its relatively high cost and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on Trimethyl(3-phenoxypropoxy)silane. One area of interest is the development of new coupling agents with improved properties, such as increased reactivity and lower toxicity. Additionally, there is a need for further research on the antimicrobial properties of this compound, as it has the potential to be used in a variety of applications in the healthcare industry. Finally, there is a need for more research on the environmental impact of this compound, particularly with respect to its potential to bioaccumulate in aquatic ecosystems.
Synthesemethoden
Trimethyl(3-phenoxypropoxy)silane can be synthesized through the reaction of 3-phenoxypropyl alcohol with trimethylchlorosilane. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting compound is a clear, colorless liquid that is soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
Trimethyl(3-phenoxypropoxy)silane has a wide range of applications in scientific research. It is commonly used as a coupling agent in the preparation of composite materials, such as polymer composites and nanocomposites. It can also be used as a surface modifier for inorganic materials, such as glass and ceramics. Additionally, it has been found to have antimicrobial properties, making it useful in the development of antimicrobial coatings and materials.
Eigenschaften
CAS-Nummer |
16654-49-2 |
|---|---|
Produktname |
Trimethyl(3-phenoxypropoxy)silane |
Molekularformel |
C12H20O2Si |
Molekulargewicht |
224.37 g/mol |
IUPAC-Name |
trimethyl(3-phenoxypropoxy)silane |
InChI |
InChI=1S/C12H20O2Si/c1-15(2,3)14-11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI-Schlüssel |
MCPDISCUAORQND-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCOC1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)OCCCOC1=CC=CC=C1 |
Synonyme |
(3-Phenoxypropoxy)trimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





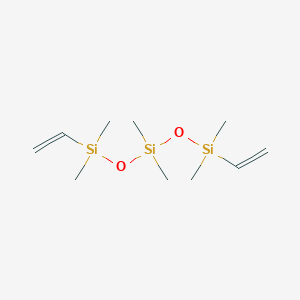
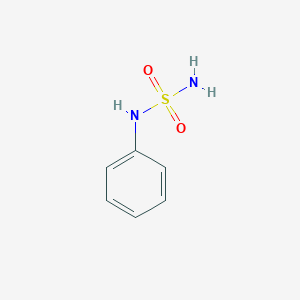
![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
